FCCP

Mitochondrial Bioenergetics High-Resolution Respirometry Uncoupler Titration

FCCP is a classical protonophore that collapses the mitochondrial proton gradient, widely used in respirometry and mitophagy assays. Researchers often encounter inconsistent uncoupling when substituting FCCP with CCCP, DNP, or BAM15 due to differing biophysical properties. • Optimal potency in intact cells: effective at 2-3 µM in HUVECs, versus DNP requiring ~200 µM. • Plasma membrane depolarization EC50 = 410 nM, superior for apoptosis/caspase assay windows. • Complete recoupling by 6-ketocholestanol enables mechanistic uncoupling studies. • Consistent benchmark: IC50 = 0.51 µM in T47D cells for validating novel uncouplers.

Molecular Formula C10H5F3N4O
Molecular Weight 254.17 g/mol
CAS No. 370-86-5
Cat. No. B1672307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFCCP
CAS370-86-5
SynonymsFCCP;  Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone;  (4-(Trifluoromethoxy)phenyl)hydrazonopropanedinitrile;  Carbonyl Cyanide p Trifluoromethoxyphenylhydrazone;  Carbonyl Cyanide p-Trifluoromethoxyphenylhydrazone;  Carbonyl Cyanide para Trifluoromethoxyphenylhydrazone;  Carbonyl Cyanide para-Trifluoromethoxyphenylhydrazone;  Cyanide p-Trifluoromethoxyphenylhydrazone, Carbonyl;  Cyanide para-Trifluoromethoxyphenylhydrazone, Carbonyl;  p-Trifluoromethoxyphenylhydrazone, Carbonyl Cyanide;  para-Trifluoromethoxyphenylhydrazone, Carbonyl Cyanide.
Molecular FormulaC10H5F3N4O
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN=C(C#N)C#N)OC(F)(F)F
InChIInChI=1S/C10H5F3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H
InChIKeyBMZRVOVNUMQTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FCCP: Benchmark Mitochondrial Uncoupler


FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), a lipophilic weak acid, functions as a classical protonophore that shuttles protons across the mitochondrial inner membrane, collapsing the proton gradient (Δψm) and uncoupling oxidative phosphorylation from ATP synthesis [1]. It is a potent and widely used reagent for studying mitochondrial function, mitophagy (via PINK1/Parkin activation), and metabolic reprogramming, with reproducible efficacy in isolated mitochondria, permeabilized cells, and intact cellular systems .

FCCP: Why Generic Substitution Fails


While several protonophores are commercially available, their biophysical properties, potency ranges, and off-target effects vary substantially. FCCP exhibits a unique profile: its moderate mitochondrial binding (≈40%), distinct sensitivity to recoupling agents like 6-ketocholestanol, and a well-characterized narrow optimal concentration window for maximal respiration [1][2]. Substituting FCCP with seemingly similar compounds like CCCP, DNP, or BAM15 without careful re-validation can lead to significant experimental discrepancies, including underestimation of maximal respiratory capacity, altered cytotoxicity profiles, or misattribution of mitochondrial versus plasma membrane effects [3]. The quantitative data below detail these critical differences.

FCCP Comparative Evidence


Superior Potency Over DNP in Intact Cells

In intact human umbilical vein endothelial cells (HUVEC), FCCP achieves maximal stimulation of mitochondrial respiration at a significantly lower concentration compared to 2,4-dinitrophenol (DNP) [1]. This higher potency minimizes the risk of off-target effects associated with high concentrations of DNP, such as ROS production and cytotoxicity, making FCCP the preferred choice for precise metabolic flux analysis in intact cells [2].

Mitochondrial Bioenergetics High-Resolution Respirometry Uncoupler Titration

Cytotoxicity & Membrane Depolarization vs. BAM15

A direct comparison demonstrates that FCCP induces significantly higher caspase 3/7 activation (a marker of apoptosis) than BAM15 at equivalent concentrations in cellular assays [1]. At a concentration of 20 µM, FCCP treatment results in significantly greater cytotoxicity compared to BAM15 (P = 0.036) [1]. This is consistent with FCCP's known off-target effect of depolarizing the plasma membrane at an EC50 of 410 nM, a property not shared by BAM15 [2]. Therefore, while BAM15 is a 'cleaner' uncoupler for mitochondrial studies, FCCP is a more potent and reliable positive control for assays involving cellular stress, apoptosis, or plasma membrane depolarization.

Cell Viability Membrane Potential Cytotoxicity Assay

Respirometry Equivalence with CCCP

In high-resolution respirometry experiments with mouse brain and heart homogenates, parallel experiments using FCCP or CCCP as the uncoupler to assess electron transfer (ET) capacity yield fully comparable and identical results regarding respiration and mitochondrial membrane potential [1][2]. The optimal concentration for maximal oxygen flux is only slightly higher for CCCP than for FCCP, and both compounds exhibit similar sharp titration curves [2]. Given that CCCP is significantly less expensive, several core mitochondrial research laboratories have publicly switched to CCCP for routine ET capacity measurements [1]. Therefore, procurement of FCCP should be prioritized for applications where its specific chemical properties (e.g., solubility in ethanol at room temperature, distinct binding profile) are critical or for maintaining continuity with existing FCCP-validated protocols, whereas CCCP serves as a more cost-effective substitute for high-volume respirometry.

High-Resolution Respirometry Oxygen Flux Electron Transfer Capacity

Mitochondrial Binding & Recoupling Sensitivity

Studies on the binding of uncouplers to isolated rat-liver mitochondria reveal that FCCP exhibits a distinct binding profile compared to other potent protonophores [1]. At pH 7.2, approximately 40% of added FCCP binds to the mitochondrial fraction. In comparison, the highly potent uncoupler TTFB binds at a similar level (35%), while compounds like pentachlorophenol (PCP) show much higher binding (84%) and DNP shows very low binding (<4%) [1]. Furthermore, the uncoupling effect of FCCP, along with CCCP and SF6847, is completely abolished by the recoupling agent 6-ketocholestanol (kCh) at low concentrations, whereas TTFB's effect is only partially abolished, and DNP and PCP are unaffected [2]. This differential sensitivity indicates that FCCP operates via a specific, kCh-sensitive protonophoric pathway, a feature that can be exploited to experimentally dissect the contributions of different uncoupling mechanisms.

Mitochondrial Binding Protonophore Mechanism Uncoupler Selectivity

Cellular Uncoupling Potency Benchmark

FCCP's potency is well-defined in cellular models, providing a reliable benchmark for comparing novel uncoupling agents. In the T47D breast cancer cell line, FCCP exhibits a robust uncoupling activity with an IC50 of 0.51 µM [1]. This well-characterized dose-response relationship allows for precise experimental design and serves as a critical reference point when evaluating the efficacy of new compounds in mitochondrial stress tests (e.g., Seahorse assays) or other metabolic assays [2].

Cancer Metabolism Drug Discovery Mitochondrial Stress Test

FCCP: Key Application Scenarios


Respirometry: Maximal ET Capacity in Intact Cells

Procure FCCP for high-resolution respirometry assays, particularly in intact cells like HUVECs, where its high potency (optimal range of 2-3 µM) provides a clear advantage over DNP, which requires concentrations two orders of magnitude higher [7]. This allows for precise titrations to determine maximal electron transfer (ET) capacity without the confounding effects of high solvent concentrations or off-target toxicity. While CCCP is a cost-effective alternative for many mitochondrial preparations, FCCP remains the standard for protocols already optimized and validated with it [6].

Positive Control for Cytotoxicity, Apoptosis & Membrane Depolarization

Utilize FCCP as a reliable and potent positive control in assays designed to measure cellular stress, apoptosis (e.g., caspase 3/7 activation), or plasma membrane depolarization. Its direct comparison with BAM15 confirms that FCCP induces significantly higher cytotoxicity and reliably depolarizes the plasma membrane (EC50 = 410 nM), making it the superior choice for establishing assay windows for these specific readouts [7][6].

Protonophore Uncoupling & Recoupling Mechanisms

Select FCCP for fundamental bioenergetics research aimed at dissecting the mechanisms of mitochondrial uncoupling. Its unique binding profile to rat-liver mitochondria (≈40%) and its complete sensitivity to recoupling by 6-ketocholestanol (kCh) at low concentrations differentiate it from other uncouplers like DNP or PCP [7][6]. This specific behavior is essential for experiments that require selective inhibition or modulation of the uncoupling effect to probe the underlying biophysical mechanisms.

Benchmarking Novel Uncouplers in Metabolic Assays

Employ FCCP as a well-characterized reference compound when evaluating the efficacy of novel mitochondrial uncouplers. Its established cellular potency, such as the IC50 of 0.51 µM in T47D cells, provides a consistent and reliable benchmark [7]. Using FCCP as a positive control ensures the validity and comparability of data from mitochondrial stress tests and other assays measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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